22-Hydroxyvitamin D3

Beschreibung

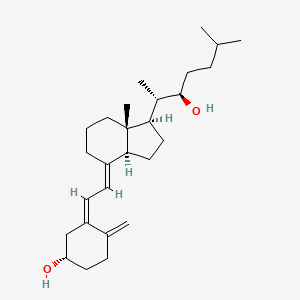

Structure

3D Structure

Eigenschaften

Molekularformel |

C27H44O2 |

|---|---|

Molekulargewicht |

400.6 g/mol |

IUPAC-Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24+,25-,26+,27+/m0/s1 |

InChI-Schlüssel |

OCHNORYGWPYCAK-ROIDTVJZSA-N |

Isomerische SMILES |

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@@H](CCC(C)C)O |

Kanonische SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |

Synonyme |

22-hydroxycholecalciferol 22-hydroxyvitamin D3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Cutaneous Synthesis of 22-Hydroxyvitamin D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-canonical synthesis pathway of 22-hydroxyvitamin D3 (22(OH)D3) in human skin cells. This alternative metabolic route, initiated by the enzyme CYP11A1, generates a unique profile of vitamin D3 hydroxyderivatives with distinct biological activities. This document outlines the core synthesis pathway, presents quantitative data, details relevant experimental protocols, and visualizes the key molecular interactions and workflows.

Introduction: A Novel Axis of Vitamin D Metabolism in the Skin

Beyond the well-established pathway of vitamin D3 activation involving 25-hydroxylation in the liver and 1α-hydroxylation in the kidney, the skin possesses an independent enzymatic machinery for vitamin D3 metabolism.[1] A key player in this cutaneous system is the cytochrome P450 enzyme CYP11A1, traditionally known for its role in steroidogenesis.[2][3] In the skin, CYP11A1 hydroxylates vitamin D3 at multiple positions on its side chain, including C20, C22, and C23, leading to the formation of a family of novel, biologically active secosteroids.[2] Among these is this compound (22(OH)D3), a metabolite that, along with other CYP11A1-derived products, exhibits potent anti-proliferative and pro-differentiation effects on skin cells without inducing hypercalcemia.[2] This localized production of active vitamin D compounds underscores the skin's role as a site of endocrine signaling and highlights a potential avenue for the development of novel dermatological therapies.

The this compound Synthesis Pathway

The synthesis of 22(OH)D3 in skin cells is initiated by the action of CYP11A1 on the vitamin D3 substrate. This process occurs within the mitochondria of epidermal keratinocytes and dermal fibroblasts.

The primary reaction involves the hydroxylation of vitamin D3 at the C22 position to yield 22(OH)D3. However, CYP11A1 can also hydroxylate vitamin D3 at the C20 position to form 20-hydroxyvitamin D3 (20(OH)D3), which is often the major product. Subsequently, CYP11A1 can further hydroxylate these monohydroxylated products. For instance, 22(OH)D3 can be converted to 20,22-dihydroxyvitamin D3 (20,22(OH)2D3). Similarly, 20(OH)D3 can also be a substrate for the production of 20,22(OH)2D3.

Quantitative Data

The following table summarizes the available quantitative data on the CYP11A1-mediated metabolism of vitamin D3. It is important to note that while 20(OH)D3 is consistently reported as the major metabolite, the precise kinetic parameters for the formation of 22(OH)D3 are not always detailed separately from the overall reaction.

| Parameter | Value | Substrate | Enzyme | Source |

| Vmax | ~1.4 nmol/min/nmol P450 | Vitamin D3 | Recombinant bovine CYP11A1 | |

| Km | Not precisely determined, but saturation kinetics observed | Vitamin D3 | Recombinant bovine CYP11A1 | |

| Relative Product Yield | 20(OH)D3 > 20,23(OH)2D3 > 22(OH)D3, 20,22(OH)2D3 | Vitamin D3 | Recombinant bovine CYP11A1 | |

| Inhibition of Keratinocyte Proliferation (IC50) | ~10-8 M | 22(OH)D3 | Human Keratinocytes |

Experimental Protocols

Human Keratinocyte Culture for Vitamin D Metabolism Studies

This protocol outlines the general procedure for culturing human epidermal keratinocytes to investigate the metabolism of vitamin D3.

-

Cell Seeding: Plate human epidermal keratinocytes (neonatal or adult) in T-75 flasks at a density of 5,000-7,500 cells/cm².

-

Culture Medium: Culture the cells in Keratinocyte Serum-Free Growth Medium. For initial plating and growth, the medium is typically supplemented with bovine pituitary extract.

-

Incubation: Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change: Change the medium every 2-3 days.

-

Subculturing: When cells reach 70-80% confluency, subculture them using a trypsin/EDTA solution to detach the cells.

-

Experimental Setup: For metabolism studies, plate the keratinocytes in smaller format vessels (e.g., 6-well plates). Once the cells reach the desired confluency, replace the growth medium with a serum-free, defined medium to eliminate confounding factors.

-

Substrate Addition: Add vitamin D3 (or other test compounds) to the culture medium at the desired concentration (e.g., 1-10 µM) and incubate for a specified period (e.g., 24-48 hours).

-

Harvesting: After incubation, harvest both the cells and the culture medium for metabolite extraction and analysis.

In Vitro CYP11A1 Enzyme Assay

This protocol describes a reconstituted in vitro enzyme assay to determine the activity of CYP11A1 with vitamin D3 as a substrate.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer (pH 7.4)

-

1 µM purified recombinant CYP11A1

-

10 µM adrenodoxin

-

2 µM adrenodoxin reductase

-

-

Substrate Addition: Add vitamin D3 (dissolved in a suitable solvent like ethanol or cyclodextrin) to the reaction mixture to achieve the desired final concentration (e.g., 10-100 µM).

-

Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as two volumes of dichloromethane or ethyl acetate.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Sample Preparation for Analysis: Collect the organic phase, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent for HPLC or LC-MS analysis.

Analysis of this compound and Other Metabolites by HPLC-MS

This protocol provides a general workflow for the separation and identification of vitamin D3 metabolites.

-

Chromatographic Separation (HPLC):

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient elution using a mixture of solvents such as acetonitrile, methanol, and water, with or without a modifier like formic acid. A typical gradient might start with a higher aqueous composition and ramp up to a higher organic composition.

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-1.0 mL/min).

-

Detection: Monitor the elution of compounds using a UV detector, typically at 265 nm.

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Mass Analyzer: Employ a tandem mass spectrometer (MS/MS) for sensitive and specific detection.

-

Detection Mode: Operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular weight of the metabolite of interest) and specific fragment ions generated upon collision-induced dissociation.

-

Data Analysis: Identify and quantify the metabolites by comparing their retention times and mass spectra to those of authentic standards.

-

Signaling Pathways of this compound

22(OH)D3 and other CYP11A1-derived vitamin D3 metabolites exert their biological effects by interacting with nuclear receptors, primarily the Vitamin D Receptor (VDR). These compounds act as partial agonists of the VDR. Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

One of the key signaling pathways regulated by VDR activation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. VDR activation has been shown to inhibit NF-κB activity, which is a central mediator of inflammation. One mechanism for this inhibition is the VDR-mediated upregulation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.

In addition to the VDR, these novel secosteroids can also interact with other nuclear receptors, including the Liver X Receptor (LXR) and the Retinoic Acid-related Orphan Receptors (RORs), suggesting a broader range of biological activities.

Conclusion

The cutaneous synthesis of this compound via the CYP11A1-initiated pathway represents a significant, alternative route of vitamin D metabolism with important physiological implications for skin health. The resulting hydroxyderivatives are biologically active, regulating keratinocyte proliferation and differentiation and exerting anti-inflammatory effects through modulation of signaling pathways such as NF-κB. The non-calcemic nature of these compounds makes them attractive candidates for the development of novel therapies for a range of dermatological disorders. Further research into the quantitative aspects of this pathway and the full spectrum of signaling interactions will continue to unveil new opportunities for therapeutic intervention.

References

- 1. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

A Technical Guide to the Enzymatic Synthesis of 22-Hydroxyvitamin D3 by CYP11A1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the enzymatic synthesis of 22-hydroxyvitamin D3 (22(OH)D3) and related metabolites through the catalytic action of Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), also known as P450scc. Traditionally recognized for its rate-limiting role in converting cholesterol to pregnenolone in steroidogenesis, recent research has unveiled a novel metabolic pathway where CYP11A1 hydroxylates vitamin D3 at various positions on its side chain.[1][2][3] This guide details the metabolic cascade, quantitative kinetics, experimental protocols for synthesis and analysis, and the biological implications of the resulting secosteroids.

The CYP11A1-Mediated Vitamin D3 Metabolic Pathway

CYP11A1 catalyzes the sequential hydroxylation of the vitamin D3 side chain, producing a diverse array of at least 10 distinct metabolites.[4][5] Unlike its action on cholesterol, which involves side-chain cleavage, its interaction with vitamin D3 results solely in hydroxylation. The initial and major hydroxylation event occurs at the C20 position, yielding 20S-hydroxyvitamin D3 (20(OH)D3) as the principal product.

Hydroxylation at the C22 position to form this compound (22(OH)D3) occurs as a minor pathway. These monohydroxylated products can then serve as substrates for further enzymatic action by CYP11A1. Specifically, 22(OH)D3 can be converted to 20S,22-dihydroxyvitamin D3 (20,22(OH)₂D₃). Similarly, the major product 20(OH)D3 can be further metabolized to both 20,22(OH)₂D₃ and 20,23(OH)₂D₃. This cascade demonstrates a complex enzymatic process resulting in multiple di- and trihydroxyvitamin D3 derivatives.

Quantitative Analysis of Enzymatic Kinetics

The metabolic efficiency of CYP11A1 varies significantly depending on the substrate. The rate of vitamin D3 metabolism is approximately half that of cholesterol. As hydroxyl groups are added to the vitamin D3 molecule, the binding affinity (reflected by Kₘ) tends to increase, while the catalytic rate (kcat) decreases. However, the overall catalytic efficiency (kcat/Kₘ) for subsequent hydroxylations is higher than for the initial conversion of vitamin D3.

| Substrate | System | Kₘ | Vₘₐₓ / kcat | Catalytic Efficiency (kcat/Kₘ) | Reference |

| Cholesterol | Reconstituted | - | 7.5 nmol/min/nmol CYP11A1 | - | |

| Vitamin D3 | Reconstituted | - | ~3.8 nmol/min/nmol CYP11A1 | - | |

| Vitamin D3 | Phospholipid Vesicles | 3.3 mol/mol phospholipid | - | Lower than cholesterol | |

| 20(OH)D3 | Phospholipid Vesicles | 22-fold lower than D3 | 6-fold lower than D3 | 4-fold higher than D3 | |

| 20,23(OH)₂D₃ | Phospholipid Vesicles | Lower than 20(OH)D3 | Lower than 20(OH)D3 | 3-fold higher than 20(OH)D3 |

Experimental Protocols for Synthesis and Analysis

The production and characterization of 22(OH)D3 involves recombinant protein expression, a reconstituted enzymatic assay, and subsequent purification and analytical identification steps.

The enzymatic system requires three components: CYP11A1, adrenodoxin (Adx), and adrenodoxin reductase (Adr).

-

Expression: Bovine recombinant CYP11A1, Adr, and Adx are typically expressed in Escherichia coli (e.g., JM109 strain, potentially with chaperone plasmids like pGro7 to improve folding).

-

Purification: The expressed proteins are purified using standard chromatography techniques. Protein concentrations are determined spectrophotometrically using their specific molar extinction coefficients.

The synthesis is performed in a reconstituted system that mimics the mitochondrial environment.

-

Reaction Buffer: A typical buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mM dithiothreitol, and 0.1 mM EDTA.

-

Substrate Solubilization: Vitamin D3 is poorly soluble in aqueous buffers. To facilitate its availability to the enzyme, it is complexed with 2-hydroxypropyl-β-cyclodextrin (final concentration typically 0.9%).

-

Enzyme and Cofactor Mix: The reaction mixture contains purified bovine CYP11A1 (e.g., 2 µM), adrenodoxin (e.g., 15 µM), and adrenodoxin reductase (e.g., 0.3 µM).

-

NADPH Regeneration System: A continuous supply of NADPH is crucial. This is achieved by adding 2 mM glucose-6-phosphate, 2 U/ml glucose-6-phosphate dehydrogenase, and an initial amount of 50 µM NADPH.

-

Incubation: The reaction is initiated by adding NADPH after a brief preincubation period. The mixture is then incubated for a set duration (e.g., 3 hours) at 37°C with shaking.

-

Extraction: Following incubation, the reaction is stopped, and the lipid-soluble vitamin D3 metabolites are extracted from the aqueous phase using an organic solvent such as dichloromethane.

-

Thin-Layer Chromatography (TLC): The dried extract is subjected to TLC for initial separation of the different hydroxylated products from the unreacted substrate.

-

High-Performance Liquid Chromatography (HPLC): The bands corresponding to hydroxylated products are scraped from the TLC plate and further purified by HPLC. A combination of normal-phase and reversed-phase columns (e.g., C18) with different solvent systems (e.g., methanol/water or acetonitrile gradients) is used to resolve the individual metabolites, including 22(OH)D3 and 20,22(OH)₂D₃.

-

Structural Analysis: The definitive structures of the purified metabolites are determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Quantification is typically performed using HPLC with UV detection or by LC-MS.

Biological Activity and Downstream Signaling

The novel metabolites produced by CYP11A1 are not inert; they exhibit biological activity. Both 22(OH)D3 and 20,22(OH)₂D₃, along with other CYP11A1-derived secosteroids, function as partial agonists for the Vitamin D Receptor (VDR). Upon binding, they stimulate the translocation of the VDR from the cytoplasm to the nucleus, where it can modulate gene expression.

In cell-based assays using human keratinocytes, 22(OH)D3 and 20,22(OH)₂D₃ have been shown to inhibit cell proliferation and stimulate differentiation, although their potency is generally lower than that of 20(OH)D3 and the canonical active form of vitamin D, 1,25(OH)₂D₃. This suggests that the CYP11A1 pathway represents an alternative, intracrine mechanism for generating biologically active vitamin D compounds that can regulate cellular functions.

Conclusion

The enzymatic activity of CYP11A1 on vitamin D3 establishes a novel metabolic pathway that operates in parallel to the classical vitamin D activation cascade. The synthesis of 22(OH)D3, although a minor branch of this pathway, contributes to a pool of biologically active secosteroids with potential physiological significance. For researchers, this pathway offers new avenues for exploring vitamin D endocrinology and developing novel analogs with targeted therapeutic effects, particularly in dermatology and oncology where cellular proliferation and differentiation are key processes. The detailed protocols provided herein offer a foundational framework for the synthesis, purification, and analysis of these promising compounds.

References

- 1. pnas.org [pnas.org]

- 2. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 22-Hydroxyvitamin D3 in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biological functions of 22-Hydroxyvitamin D3 (22(OH)D3) in human keratinocytes. 22(OH)D3, a metabolite of vitamin D3 synthesized in the skin through the action of the enzyme CYP11A1, has emerged as a significant regulator of keratinocyte biology. This document details its synthesis, signaling pathways, and its effects on key cellular processes including proliferation and differentiation. Quantitative data from relevant studies are summarized, and detailed experimental protocols for assessing the activity of 22(OH)D3 are provided. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the multifaceted role of 22(OH)D3 in skin health.

Introduction

The skin is the primary site of vitamin D3 synthesis, a process initiated by exposure to ultraviolet B (UVB) radiation. Beyond the classical endocrine pathway involving liver and kidney hydroxylation to its active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the skin possesses its own intricate vitamin D metabolic machinery. Keratinocytes, the predominant cell type in the epidermis, can locally synthesize and respond to various vitamin D3 metabolites. Among these is this compound (22(OH)D3), a product of the alternative vitamin D3 activation pathway mediated by the cytochrome P450 enzyme CYP11A1.[1][2] This guide focuses on the specific biological functions of 22(OH)D3 in keratinocytes, highlighting its potential as a therapeutic target for skin disorders characterized by abnormal proliferation and differentiation.

Synthesis and Metabolism of this compound in Keratinocytes

In keratinocytes, the synthesis of 22(OH)D3 is part of a novel vitamin D3 hydroxylation pathway initiated by the mitochondrial enzyme CYP11A1, also known as P450scc (side-chain cleavage enzyme).[1] This pathway is distinct from the classical pathway that produces 1,25(OH)2D3.

The process begins with the conversion of 7-dehydrocholesterol to pre-vitamin D3 in the skin upon UVB exposure, which then thermally isomerizes to vitamin D3. Vitamin D3 serves as a substrate for CYP11A1, which hydroxylates it at position C22 to form 22(OH)D3.[1] Further metabolism of 22(OH)D3 can occur, leading to the formation of other dihydroxy- and trihydroxy-vitamin D3 derivatives.[1]

Molecular Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological effects of 22(OH)D3 in keratinocytes are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.

The signaling cascade is initiated by the binding of 22(OH)D3 to the cytoplasmic VDR. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus. In the nucleus, the 22(OH)D3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of the VDR/RXR heterodimer to VDREs modulates the transcription of these genes, leading to changes in protein expression and ultimately altering cellular function. The transcriptional activity of the VDR complex is further regulated by the recruitment of co-activator and co-repressor proteins.

Biological Functions in Keratinocytes

The primary biological functions of 22(OH)D3 in keratinocytes are the inhibition of proliferation and the induction of differentiation, processes that are crucial for maintaining epidermal homeostasis.

Inhibition of Keratinocyte Proliferation

22(OH)D3 has been shown to significantly inhibit the proliferation of keratinocytes in a dose-dependent manner. This anti-proliferative effect is critical for preventing hyperproliferative skin disorders such as psoriasis.

Induction of Keratinocyte Differentiation

22(OH)D3 promotes the terminal differentiation of keratinocytes, a process essential for the formation of the protective skin barrier. A key marker of keratinocyte differentiation is the protein involucrin, and studies have shown that vitamin D analogs can stimulate its expression.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of 22(OH)D3 and related vitamin D compounds on keratinocyte proliferation and differentiation markers.

Table 1: Effect of Vitamin D Analogs on Keratinocyte Proliferation

| Compound | Cell Line | Concentration | Incubation Time | % Inhibition of Proliferation (relative to control) | Reference |

| 22(OH)D3 | HaCaT | 0.1 - 100 nM | 72 hours | Dose-dependent inhibition | |

| 1,25(OH)2D3 | HaCaT | 10 nM | 72 hours | Significant inhibition | |

| 20(OH)D3 | HaCaT | 10 nM | 72 hours | Significant inhibition |

Table 2: Effect of Vitamin D Analogs on Keratinocyte Differentiation Markers

| Compound | Cell Line | Concentration | Incubation Time | Fold Change in Gene Expression (relative to control) | Reference |

| 20,23(OH)2D3 | HEKn | 100 nM | 6 hours | ~6.5-fold increase in Involucrin mRNA | |

| 1,25(OH)2D3 | HEKn | 100 nM | 6 hours | ~6-fold increase in Involucrin mRNA | |

| 1,25(OH)2D3 | HaCaT | 100 nM | 24 hours | >4000-fold increase in CYP24A1 mRNA | |

| 22(OH)D3 | HaCaT | 100 nM | 24 hours | Little to no stimulation of CYP24A1 mRNA |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of 22(OH)D3 in keratinocytes.

Cell Culture

-

Cell Line: Human immortalized keratinocytes (HaCaT) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Keratinocyte Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Keratinocyte Differentiation Assay (Involucrin Immunofluorescence)

This method visualizes the expression of the differentiation marker involucrin.

-

Cell Plating: Seed HaCaT cells on chamber slides.

-

Treatment: Treat cells with 100 nM 22(OH)D3 for 24 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against involucrin.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with a DNA dye (e.g., DAPI).

-

Imaging: Visualize and capture images using a fluorescence microscope.

Gene Expression Analysis (Real-Time Quantitative PCR - qPCR)

qPCR is used to quantify the mRNA levels of target genes, such as CYP24A1.

VDR Translocation Assay

This assay monitors the movement of the VDR from the cytoplasm to the nucleus upon ligand binding.

-

Cell Transfection: Transfect cells (e.g., SKMEL-188) with a vector expressing a fluorescently tagged VDR (e.g., VDR-GFP).

-

Treatment: Treat the transfected cells with 22(OH)D3 at various concentrations.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of VDR translocation.

Conclusion

This compound, a product of the alternative CYP11A1-mediated vitamin D3 pathway in keratinocytes, is a biologically active metabolite that plays a crucial role in regulating epidermal homeostasis. Its ability to inhibit keratinocyte proliferation and promote differentiation underscores its potential as a therapeutic agent for various skin disorders, including psoriasis and certain types of skin cancer. The VDR-mediated signaling pathway provides a clear mechanism for its action. The experimental protocols detailed in this guide offer a robust framework for further investigation into the specific functions and therapeutic applications of 22(OH)D3 and other novel vitamin D3 metabolites in dermatology. Further research is warranted to fully elucidate the downstream targets of 22(OH)D3 and to explore its efficacy and safety in clinical settings.

References

22-Hydroxyvitamin D3: A Technical Guide to its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 is a crucial prohormone that, after sequential hydroxylation in the liver and kidneys to its active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), plays a pivotal role in calcium homeostasis and a myriad of other physiological processes. However, alternative metabolic pathways of vitamin D3 have been identified, leading to the generation of a number of metabolites with unique biological activities. Among these, 22-hydroxyvitamin D3 (22(OH)D3), a product of the action of the enzyme CYP11A1 (cytochrome P450scc) on vitamin D3, has emerged as a significant regulator of gene expression. This technical guide provides an in-depth overview of the mechanisms of action of 22(OH)D3, its target genes, and the experimental protocols used to elucidate its function, with a focus on its dual role through both the Vitamin D Receptor (VDR) and VDR-independent pathways.

Mechanism of Action: A Dual Signaling Paradigm

This compound exerts its effects on gene expression through two primary mechanisms: a classical pathway involving the nuclear Vitamin D Receptor (VDR) and a non-classical, VDR-independent pathway primarily mediated by the retinoic acid-related orphan receptors (RORs).

VDR-Dependent Signaling

Similar to the canonical action of calcitriol, 22(OH)D3 functions as a partial agonist for the VDR. Upon binding to the VDR in the cytoplasm, 22(OH)D3 induces a conformational change in the receptor, leading to its translocation into the nucleus.[1][2] In the nucleus, the 22(OH)D3-VDR complex heterodimerizes with the retinoid X receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription. This can lead to either activation or repression of gene expression, depending on the specific gene and the cellular context.

VDR-Independent Signaling

Emerging evidence indicates that 22(OH)D3 and other vitamin D3 metabolites can also regulate gene expression independently of the VDR.[3] This non-classical pathway is primarily mediated through the nuclear receptors RORα and RORγ. 22(OH)D3 has been shown to act as an inverse agonist on these receptors. By binding to RORα and RORγ, 22(OH)D3 can inhibit their transcriptional activity, thereby influencing the expression of ROR target genes. This VDR-independent mechanism is crucial for understanding the full spectrum of 22(OH)D3's biological effects, particularly in tissues where RORs play a significant role.

Regulation of Key Signaling Pathways

The gene regulatory functions of 22(OH)D3 extend to the modulation of critical cellular signaling pathways, including the Hedgehog and Wnt/β-catenin pathways, which are often dysregulated in cancer. Vitamin D signaling, in general, has been shown to inhibit these pathways. While direct studies on 22(OH)D3 are ongoing, its partial agonistic activity on the VDR suggests it may contribute to the VDR-mediated suppression of Wnt/β-catenin signaling by promoting the interaction of VDR with β-catenin, thus preventing its nuclear translocation and transcriptional activity. Similarly, vitamin D compounds have been shown to inhibit the Hedgehog signaling pathway by downregulating the expression of key components like Gli1.

Target Genes of this compound

The dual signaling capacity of 22(OH)D3 results in the regulation of a diverse set of genes involved in various cellular processes, most notably in skin keratinocytes.

VDR-Dependent Target Genes

In keratinocytes, 22(OH)D3 has been demonstrated to regulate genes involved in cellular differentiation and proliferation.

-

Involucrin (IVL): A key marker of keratinocyte terminal differentiation, the expression of involucrin is induced by 22(OH)D3.[1][2]

-

CYP24A1 (24-hydroxylase): This gene encodes the enzyme responsible for the catabolism of vitamin D metabolites. While 1,25(OH)2D3 is a potent inducer of CYP24A1, 22(OH)D3 shows little to no stimulation of its expression, which may contribute to a more sustained local action.

-

Vitamin D Receptor (VDR): 22(OH)D3 has been shown to upregulate the expression of the VDR gene itself, suggesting a positive feedback loop.

VDR-Independent Target Genes (via RORα/γ)

As an inverse agonist of RORα and RORγ, 22(OH)D3 is predicted to downregulate the expression of their target genes. The precise downstream targets of this regulation by 22(OH)D3 are an active area of research. RORα and RORγ are known to regulate genes involved in inflammation, immune responses, and cellular metabolism.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the biological activity of this compound and related compounds.

| Compound | Target | Cell Type | Assay | Parameter | Value | Reference |

| 22(OH)D3 | Proliferation | Keratinocytes | [³H]thymidine incorporation | Inhibition | Dose-dependent | |

| 22(OH)D3 | Differentiation | Keratinocytes | Involucrin expression | Induction | Heterogeneous effect | |

| 22(OH)D3 | VDR mRNA | Keratinocytes | Real-time PCR | Induction | Significant | |

| 22(OH)D3 | CYP24A1 mRNA | Keratinocytes | Real-time PCR | Stimulation | Little to none |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in gene expression.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for VDR

This protocol is designed to identify the genomic binding sites of the Vitamin D Receptor (VDR) in response to this compound treatment.

-

Cell Culture and Treatment: Culture human keratinocytes (e.g., HaCaT) to 80-90% confluency. Treat cells with this compound (typically 10-100 nM) or vehicle control (e.g., ethanol) for a specified time (e.g., 24 hours).

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.

-

Cell Lysis and Chromatin Sonication: Harvest the cells and lyse them to release the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for VDR.

-

Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the human genome and use a peak-calling algorithm to identify VDR binding sites that are enriched in the this compound-treated samples compared to the control.

RNA Sequencing (RNA-seq) for Gene Expression Profiling

This protocol outlines the steps to analyze the global changes in gene expression in response to this compound.

-

Cell Culture and Treatment: Culture cells of interest (e.g., keratinocytes) and treat with this compound (e.g., 100 nM) and a vehicle control for a desired time point (e.g., 24 hours).

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA extraction kit, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

-

Library Preparation: Prepare RNA-seq libraries from the total RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the this compound-treated and control groups.

-

Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to identify the biological processes and pathways affected by this compound.

-

VDR Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to activate the Vitamin D Receptor.

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with three plasmids:

-

A VDR expression vector.

-

A luciferase reporter plasmid containing multiple copies of a Vitamin D Response Element (VDRE) upstream of a minimal promoter driving the firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).

-

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., calcitriol), and a vehicle control.

-

Cell Lysis: After a 24-hour incubation with the compounds, lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and the experimental workflows described above.

Caption: VDR-Dependent Signaling Pathway of this compound.

Caption: VDR-Independent Signaling Pathway of this compound via RORs.

Caption: ChIP-seq Experimental Workflow for VDR.

Caption: RNA-seq Experimental Workflow.

Caption: VDR Luciferase Reporter Assay Workflow.

Conclusion

This compound is a biologically active metabolite of vitamin D3 that regulates gene expression through both VDR-dependent and VDR-independent mechanisms. Its ability to act as a partial agonist of the VDR and an inverse agonist of RORα and RORγ highlights its complex and multifaceted role in cellular physiology, particularly in the skin. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other non-classical vitamin D metabolites. Further research, particularly large-scale transcriptomic and proteomic studies, will be crucial to fully elucidate the complete network of genes and pathways regulated by this intriguing compound.

References

The Discovery and Initial Characterization of 22-Hydroxyvitamin D3: A Technical Guide

Introduction

Vitamin D3, traditionally recognized for its crucial role in calcium and phosphate homeostasis, is now understood to be a precursor to a diverse array of metabolites with unique biological activities. Beyond the classical activation pathway that produces 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), alternative metabolic routes yield novel secosteroids with potential therapeutic applications. This guide provides a detailed technical overview of the discovery and initial characterization of one such metabolite, 22-hydroxyvitamin D3 (22(OH)D₃), a product of the cytochrome P450scc (CYP11A1) enzyme. We will explore its synthesis, structural elucidation, and initial biological evaluation in skin cells, offering insights for researchers in endocrinology, dermatology, and drug development.

Discovery and Enzymatic Synthesis

The discovery of 22(OH)D₃ emerged from studies into the broader metabolic capabilities of cytochrome P450scc (CYP11A1), the enzyme that initiates steroidogenesis by converting cholesterol to pregnenolone. Research revealed that CYP11A1 can also hydroxylate vitamin D3 at various positions on its side chain.[1][2][3][4] While 20S-hydroxyvitamin D₃ is the major product of this reaction, further analysis of the reaction mixture identified 22-hydroxyvitamin D₃ [22(OH)D₃] and 20S,22-dihydroxyvitamin D₃ [20,22(OH)₂D₃] as novel, minor products.[1] This established a new, non-classical pathway for vitamin D3 metabolism.

The initial production of 22(OH)D₃ was achieved through in vitro enzymatic reaction using purified CYP11A1. This process demonstrated that vitamin D3 serves as a substrate for this versatile enzyme, expanding its known function beyond cholesterol metabolism.

Caption: Metabolic pathway of Vitamin D3 hydroxylation by CYP11A1.

Structural Characterization and Purification

Following the enzymatic synthesis, rigorous purification and structural analysis were essential to confirm the identity of the new metabolites.

Purification: High-Performance Liquid Chromatography (HPLC) was the primary method used to isolate 22(OH)D₃ from the complex mixture of reaction products. Initial purification steps were followed by more refined chromatography, sometimes using different column and solvent systems (e.g., C18 columns with methanol/water or acetonitrile/water mobile phases) to achieve separation from other similar hydroxy-metabolites like 20,23(OH)₂D₃.

Structural Elucidation: The definitive structure of 22(OH)D₃ was determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Analysis of one-dimensional (¹H NMR) and two-dimensional NMR spectra allowed for the precise assignment of the hydroxyl group to the C22 position on the vitamin D3 side chain.

Caption: Experimental workflow for 22(OH)D3 identification.

Initial Characterization of Biological Activity

The initial characterization of 22(OH)D₃ focused on its effects on human skin cells (keratinocytes), a key target for vitamin D action. Its activity was compared with the canonical active form, 1,25(OH)₂D₃, and other CYP11A1-derived metabolites.

Interaction with the Vitamin D Receptor (VDR): Like the classical vitamin D hormone, 22(OH)D₃ exerts its effects through the Vitamin D Receptor (VDR). Studies showed that 22(OH)D₃ stimulated the translocation of the VDR from the cytoplasm to the nucleus in keratinocytes. This is a critical step in VDR-mediated gene regulation. However, the effect was noted to be less pronounced than that induced by 1,25(OH)₂D₃ and 20(OH)D₃.

Effects on Keratinocytes:

-

Inhibition of Proliferation: 22(OH)D₃ was found to significantly inhibit the proliferation of keratinocytes in a dose-dependent manner. This anti-proliferative effect is a hallmark of active vitamin D compounds in the skin.

-

Induction of Differentiation: The compound was tested for its ability to induce keratinocyte differentiation, measured by the expression of the marker protein involucrin. While 22(OH)D₃ did induce differentiation, its effect was described as heterogeneous and less potent compared to 1,25(OH)₂D₃, 20(OH)D₃, and 20,22(OH)₂D₃.

-

CYP24A1 Gene Expression: A key difference from 1,25(OH)₂D₃ was observed in the regulation of the CYP24A1 gene, which encodes the enzyme that catabolizes vitamin D metabolites. While 1,25(OH)₂D₃ is a potent inducer of CYP24A1 mRNA expression, 22(OH)D₃ showed little to no stimulation. This suggests a lower potential for initiating its own breakdown and possibly a reduced risk of hypercalcemic side effects.

Caption: Signaling pathway of 22(OH)D3 in keratinocytes via VDR.

Summary of Biological Activities

The following table summarizes the initial quantitative and qualitative findings on the biological activity of 22(OH)D₃ compared to other relevant vitamin D metabolites in human keratinocytes.

| Metabolite | Inhibition of Proliferation | Induction of Differentiation (Involucrin Expression) | Stimulation of VDR Translocation | Induction of CYP24A1 mRNA |

| 1,25(OH)₂D₃ | Significant, Dose-Dependent | Strong | Strong | Very Strong (>4000-fold) |

| 22(OH)D₃ | Significant, Dose-Dependent | Heterogeneous/Moderate | Less than 1,25(OH)₂D₃ | Little or None |

| 20S(OH)D₃ | Significant, Dose-Dependent | Strong | Strong | Poor/Insignificant |

| 20S,22(OH)₂D₃ | Significant, Dose-Dependent | Strong | Less than 1,25(OH)₂D₃ | Not specified |

Experimental Protocols

Enzymatic Synthesis and Purification of 22(OH)D₃

-

Reaction Mixture: A typical reaction mixture includes Vitamin D₃, purified bovine CYP11A1, purified bovine adrenodoxin, and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) in a suitable buffer. A control incubation is run without a key component (e.g., adrenodoxin) to ensure the reaction is enzyme-dependent.

-

Incubation: The mixture is incubated, for example, at 37°C for a specified time (e.g., 30-60 minutes).

-

Extraction: The reaction is stopped, and the sterols are extracted from the aqueous phase using an organic solvent mixture like chloroform/methanol.

-

HPLC Purification: The extracted sterols are dried, redissolved, and subjected to HPLC. A reverse-phase C18 column is commonly used with a mobile phase gradient, such as methanol in water, to separate the different hydroxylated products based on their polarity. Fractions are collected and analyzed by UV absorbance at 265 nm.

Analysis of Keratinocyte Proliferation

-

Cell Culture: Human neonatal epidermal keratinocytes are cultured in a specialized serum-free medium.

-

Treatment: Cells are seeded in multi-well plates and, after a period of attachment, are treated with various concentrations of 22(OH)D₃, 1,25(OH)₂D₃, or other metabolites (or vehicle control) for a defined period (e.g., 3-6 days).

-

Quantification: Cell proliferation is assessed by counting the cells at the end of the treatment period. This can be done using a hemocytometer or automated cell counter.

Analysis of Keratinocyte Differentiation

-

Cell Culture and Treatment: Keratinocytes are cultured and treated with the vitamin D metabolites as described above.

-

Immunofluorescence for Involucrin:

-

Cells are fixed (e.g., with methanol) and permeabilized.

-

They are then incubated with a primary antibody against human involucrin, followed by a fluorescently-labeled secondary antibody.

-

The cells are visualized using fluorescence microscopy.

-

-

Quantification: Differentiation can be quantified by counting the percentage of involucrin-positive cells or by measuring the total fluorescence intensity per field of view using image analysis software.

Analysis of VDR Translocation

-

Cell Culture and Treatment: Keratinocytes are grown on coverslips and treated with vitamin D metabolites for a short period (e.g., 1 hour).

-

Immunofluorescence for VDR:

-

Cells are fixed and permeabilized.

-

They are incubated with a primary antibody against the VDR, followed by a fluorescently-labeled secondary antibody.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

-

Analysis: The subcellular localization of the VDR is observed by fluorescence microscopy. A shift in fluorescence from a diffuse cytoplasmic pattern to a concentrated nuclear pattern indicates VDR translocation.

References

- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. [PDF] Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells | Semantic Scholar [semanticscholar.org]

Early Studies on the Anti-proliferative Effects of 22-Hydroxyvitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 and its metabolites have long been recognized for their crucial role in calcium homeostasis and bone health. However, a growing body of early research has unveiled their potent anti-proliferative and pro-differentiating properties in various cell types, including cancer cells. Among the numerous vitamin D3 analogs, 22-Hydroxyvitamin D3 (22(OH)D3) has emerged as a molecule of interest due to its distinct biological activities. This technical guide provides an in-depth analysis of the foundational studies investigating the anti-proliferative effects of 22(OH)D3, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Anti-proliferative Activity

Early investigations into the biological activity of 22(OH)D3 demonstrated its ability to inhibit cell proliferation, particularly in human keratinocytes. While specific IC50 values from the earliest studies are not always available in comprehensive tables, the dose-dependent inhibitory effects were clearly established. The following table summarizes the qualitative and comparative anti-proliferative data from a key early study.

| Compound | Cell Line | Proliferation Assay | Concentration Range Tested | Observed Effect on Proliferation | Reference |

| This compound | Human Keratinocytes | [³H]Thymidine incorporation | Not specified | Significant dose-dependent inhibition | [1] |

| 1α,25-Dihydroxyvitamin D3 | Human Keratinocytes | [³H]Thymidine incorporation | Not specified | Significant dose-dependent inhibition | [1] |

| 20-Hydroxyvitamin D3 | Human Keratinocytes | [³H]Thymidine incorporation | Not specified | Significant dose-dependent inhibition | [1] |

| 20,22-Dihydroxyvitamin D3 | Human Keratinocytes | [³H]Thymidine incorporation | Not specified | Significant dose-dependent inhibition | [1] |

| 20,23-Dihydroxyvitamin D3 | Human Keratinocytes | [³H]Thymidine incorporation | Not specified | Significant dose-dependent inhibition | [1] |

Experimental Protocols

The foundational research on the anti-proliferative effects of 22(OH)D3 relied on established in vitro methodologies to assess cell growth. The following is a detailed description of a typical experimental protocol employed in these early studies.

Cell Culture and Treatment

-

Cell Lines: Primary human epidermal keratinocytes were a primary model system.

-

Culture Conditions: Cells were maintained in appropriate culture media (e.g., Keratinocyte-SFM) supplemented with growth factors such as epidermal growth factor (EGF) and bovine pituitary extract. Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound and other vitamin D3 analogs were dissolved in a suitable solvent (e.g., ethanol) and added to the cell culture medium at various concentrations. Control cultures received the vehicle alone.

Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis, which is a direct indicator of cell proliferation.

-

Cell Seeding: Keratinocytes were seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.

-

Treatment: After allowing the cells to adhere, the culture medium was replaced with a medium containing various concentrations of 22(OH)D3 or other test compounds.

-

Radiolabeling: Following a specific incubation period (e.g., 24-72 hours), [³H]thymidine (a radioactive precursor of DNA) was added to each well.

-

Incubation: The cells were incubated for a further period (e.g., 4-6 hours) to allow for the incorporation of [³H]thymidine into newly synthesized DNA.

-

Harvesting: The cells were harvested onto glass fiber filters using a cell harvester. This process involves lysing the cells and trapping the DNA on the filters.

-

Scintillation Counting: The amount of radioactivity incorporated into the DNA on the filters was quantified using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) were used to determine the percentage of inhibition of cell proliferation compared to the vehicle-treated control.

Signaling Pathways and Mechanisms of Action

The anti-proliferative effects of vitamin D3 and its analogs, including 22(OH)D3, are primarily mediated through the nuclear vitamin D receptor (VDR). Upon binding to the VDR, these compounds initiate a cascade of genomic events that ultimately lead to cell cycle arrest.

VDR-Mediated Genomic Signaling Pathway

The binding of 22(OH)D3 to the VDR is a critical initiating step. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). This VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation.

Caption: VDR-mediated genomic signaling of 22(OH)D3.

Induction of Cell Cycle Arrest

A key mechanism underlying the anti-proliferative effects of vitamin D compounds is the induction of cell cycle arrest, primarily at the G1/S phase transition. This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. These proteins inhibit the activity of cyclin-CDK complexes that are essential for cell cycle progression.

References

22-Hydroxyvitamin D3: A Non-Calcemic Regulator of Skin Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vitamin D3 is essential for skin health, playing a critical role in the regulation of keratinocyte proliferation, differentiation, and the skin's immune response. While the classical vitamin D3 metabolic pathway, culminating in the hormonally active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is well-established, a novel, alternative pathway initiated by the enzyme CYP11A1 has emerged, generating a new class of non-calcemic vitamin D3 hydroxyderivatives. Among these, 22-hydroxyvitamin D3 (22(OH)D3) has garnered significant interest for its potent effects on skin homeostasis. This technical guide provides a comprehensive overview of the synthesis, metabolism, mechanism of action, and biological functions of 22(OH)D3 in the skin, with a focus on its potential for therapeutic applications in dermatology.

Synthesis and Metabolism of this compound

The synthesis of 22(OH)D3 represents a departure from the canonical vitamin D3 activation pathway. This alternative pathway is initiated by the mitochondrial enzyme CYP11A1, also known as P450scc, which is expressed in the skin.[1][2]

Key Metabolic Steps:

-

Initiation by CYP11A1: Vitamin D3 is hydroxylated by CYP11A1 at various positions on its side chain. This enzymatic action can produce a range of monohydroxy-, dihydroxy-, and trihydroxy-vitamin D3 metabolites.[1]

-

Formation of 22(OH)D3: One of the initial products of CYP11A1 activity on vitamin D3 is this compound (22(OH)D3).[3]

-

Further Metabolism: 22(OH)D3 can be further hydroxylated by CYP11A1 to form 20,22-dihydroxyvitamin D3 (20,22(OH)2D3).[3] This pathway operates in parallel with the formation of other CYP11A1-derived metabolites such as 20-hydroxyvitamin D3 (20(OH)D3) and its subsequent dihydroxy-metabolite, 20,23-dihydroxyvitamin D3 (20,23(OH)2D3).

This CYP11A1-initiated pathway provides the skin with a local supply of active vitamin D3 metabolites that can act in an autocrine or paracrine manner to regulate cutaneous functions.

Molecular Mechanism of Action

22(OH)D3 and other CYP11A1-derived metabolites exert their biological effects in skin cells primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.

VDR-Dependent Signaling:

-

Ligand Binding and VDR Translocation: 22(OH)D3 binds to the VDR in the cytoplasm of keratinocytes. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus.

-

Heterodimerization and DNA Binding: In the nucleus, the 22(OH)D3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR/RXR heterodimer to VDREs modulates the transcription of genes involved in keratinocyte proliferation, differentiation, and inflammation.

A key distinction from the classical 1,25(OH)2D3 pathway is that 22(OH)D3 and its related metabolites do not significantly induce the expression of CYP24A1, the enzyme responsible for catabolizing active vitamin D metabolites. This lack of feedback induction may contribute to their sustained local activity in the skin.

Effects on Skin Homeostasis

22(OH)D3 plays a significant role in maintaining skin homeostasis by influencing key cellular processes in keratinocytes.

Inhibition of Keratinocyte Proliferation

22(OH)D3, along with other CYP11A1-derived metabolites, significantly inhibits the proliferation of human keratinocytes in a dose-dependent manner. This anti-proliferative effect is comparable to that of 1,25(OH)2D3 and is crucial for preventing hyperproliferative skin disorders.

Induction of Keratinocyte Differentiation

A hallmark of vitamin D action in the skin is the promotion of keratinocyte differentiation, a process essential for the formation of a functional epidermal barrier. 22(OH)D3 has been shown to be a potent inducer of keratinocyte differentiation. This is evidenced by the increased expression of key differentiation markers:

-

Involucrin: A precursor protein of the cornified envelope.

-

Loricrin: The major protein component of the cornified envelope.

-

Filaggrin: A protein that aggregates keratin filaments and is crucial for stratum corneum integrity.

The induction of these proteins strengthens the skin barrier, enhancing its protective function.

Anti-inflammatory Effects

22(OH)D3 exhibits anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in keratinocytes. The mechanism of inhibition involves:

-

Increased IκBα expression: 22(OH)D3, acting through the VDR, upregulates the expression of IκBα, an inhibitor of NF-κB.

-

Sequestration of NF-κB: Increased IκBα levels lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus.

-

Reduced pro-inflammatory gene transcription: The inhibition of NF-κB nuclear translocation results in decreased transcription of pro-inflammatory cytokines and chemokines.

This anti-inflammatory action suggests a potential role for 22(OH)D3 in the management of inflammatory skin diseases.

Quantitative Data on the Biological Activities of 22(OH)D3

| Biological Activity | Compound | Cell Type | Parameter | Result | Citation |

| Keratinocyte Proliferation | 22(OH)D3 | Human Keratinocytes | Inhibition | Dose-dependent inhibition | |

| 1,25(OH)2D3 | Human Keratinocytes | Inhibition | Dose-dependent inhibition | ||

| Keratinocyte Differentiation | 22(OH)D3 | Human Keratinocytes | Involucrin Expression | Heterogeneous effect | |

| 20,22(OH)2D3 | Human Keratinocytes | Involucrin Expression | Strong induction | ||

| 1,25(OH)2D3 | Human Keratinocytes | Involucrin Expression | Strong induction | ||

| Gene Regulation | 22(OH)D3 | Human Keratinocytes | CYP24A1 mRNA Expression | Little to no stimulation | |

| 1,25(OH)2D3 | Human Keratinocytes | CYP24A1 mRNA Expression | Significant stimulation | ||

| VDR Translocation | 22(OH)D3 | Human Keratinocytes | Nuclear Translocation | Less effective than 1,25(OH)2D3 | |

| 20,22(OH)2D3 | Human Keratinocytes | Nuclear Translocation | Less effective than 1,25(OH)2D3 | ||

| 1,25(OH)2D3 | Human Keratinocytes | Nuclear Translocation | Strong stimulation |

Non-Calcemic Profile of this compound

A significant advantage of 22(OH)D3 and other CYP11A1-derived vitamin D3 metabolites is their non-calcemic nature. Unlike 1,25(OH)2D3, which can cause hypercalcemia at therapeutic doses due to its potent effects on intestinal calcium absorption and bone resorption, these novel metabolites exhibit minimal to no calcemic activity. This favorable safety profile makes them attractive candidates for topical and potentially systemic therapies for skin disorders without the risk of disrupting calcium homeostasis.

Experimental Protocols

Analysis of Vitamin D3 Metabolites by HPLC-MS/MS

Objective: To separate and quantify 22(OH)D3 and other CYP11A1-derived metabolites from cell culture extracts or skin tissue homogenates.

Workflow:

Detailed Methodology:

-

Sample Preparation:

-

For cultured keratinocytes, wash cells with PBS, scrape, and homogenize in a suitable buffer.

-

For skin tissue, homogenize in a lysis buffer containing protease inhibitors.

-

-

Extraction:

-

Perform a liquid-liquid extraction using a mixture of organic solvents (e.g., ethyl acetate:hexane, 1:1 v/v) to extract the lipophilic vitamin D3 metabolites.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE):

-

Reconstitute the dried extract in a small volume of a non-polar solvent.

-

Apply the sample to a pre-conditioned SPE cartridge (e.g., silica-based).

-

Wash the cartridge with non-polar solvents to remove interfering lipids.

-

Elute the vitamin D3 metabolites with a more polar solvent mixture.

-

Evaporate the eluate to dryness.

-

-

Derivatization (Optional but Recommended for Sensitivity):

-

Reconstitute the sample in an aprotic solvent.

-

Add a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to form a stable adduct with the conjugated diene system of the vitamin D molecule, which enhances ionization efficiency.

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the final sample in the initial mobile phase.

-

Inject the sample onto a reversed-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate).

-

Couple the HPLC to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of 22(OH)D3 and other metabolites of interest.

-

Western Blot Analysis of Keratinocyte Differentiation Markers

Objective: To quantify the protein expression of involucrin, loricrin, and filaggrin in keratinocytes treated with 22(OH)D3.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture human keratinocytes in appropriate media.

-

Treat cells with varying concentrations of 22(OH)D3 or vehicle control for a specified time (e.g., 48-72 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against involucrin, loricrin, or filaggrin overnight at 4°C. (Typical antibody dilutions range from 1:500 to 1:2000).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of involucrin, loricrin, filaggrin, CYP24A1, and VDR in keratinocytes treated with 22(OH)D3.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture and treat keratinocytes as described for Western blotting.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Primer Sequences (Human):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| Involucrin (IVL) | GGTCCAAGACATTCAACCAGCC | TCTGGACACTGCGGGTGGTTAT |

| Loricrin (LOR) | TCTCATGATGCTACCCGAGGTTTG | GGGTTGGGAGGTAGTTGTACAGAA |

| Filaggrin (FLG) | GAGGAAGACTGCAAAGAGGAAGG | CTGCTTCATCTTCTTGAGGTTGG |

| CYP24A1 | CAAACCGTGGAAGGCTATC | AGTCTTCCCCTTCCAGGATCA |

| VDR | CTTCAGGCGAAGCATGAAGC | CCTTCATCATGCCGATGTCC |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |

Conclusion

This compound and other metabolites from the CYP11A1-initiated pathway represent a novel class of endogenous regulators of skin homeostasis. Their ability to inhibit keratinocyte proliferation, promote differentiation, and exert anti-inflammatory effects through a VDR-dependent mechanism, coupled with their non-calcemic profile, positions them as promising candidates for the development of new dermatological therapies. Further research into their precise molecular mechanisms and in vivo efficacy will be crucial for translating these findings into clinical applications for a range of skin disorders, from psoriasis to inflammatory dermatoses.

References

- 1. 20,23-dihydroxyvitamin D3, novel P450scc product, stimulates differentiation and inhibits proliferation and NF-kappaB activity in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vitamin-d-regulated-keratinocyte-differentiation - Ask this paper | Bohrium [bohrium.com]

- 3. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 22-Hydroxyvitamin D3 on Skin Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin, our body's largest organ, is a dynamic environment of continuous cellular renewal and differentiation. Keratinocytes, the primary cell type of the epidermis, undergo a complex and tightly regulated differentiation process to form the protective outer barrier. Vitamin D3 and its metabolites are crucial regulators of this process, with the hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol), being the most extensively studied. However, recent research has shed light on a novel pathway of vitamin D3 metabolism initiated by the enzyme CYP11A1, leading to the production of several hydroxyderivatives with unique biological activities. Among these is 22-hydroxyvitamin D3 (22(OH)D3), a metabolite that has demonstrated significant effects on skin cell proliferation and differentiation. This technical guide provides an in-depth exploration of the mechanism of action of 22(OH)D3 on skin cell differentiation, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism: VDR-Mediated Transcriptional Regulation

The primary mechanism through which 22(OH)D3 exerts its effects on keratinocytes is by acting as a ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1][2][3][4] While its binding affinity may differ from that of calcitriol, 22(OH)D3 has been shown to be an agonist of the VDR.[5]

The binding of 22(OH)D3 to the VDR initiates a cascade of molecular events:

-

Nuclear Translocation : Upon ligand binding, the VDR undergoes a conformational change and translocates from the cytoplasm to the nucleus. Studies have shown that 22(OH)D3 stimulates the translocation of the VDR to the nucleus, although this effect may be less pronounced than that induced by calcitriol.

-

Heterodimerization : In the nucleus, the 22(OH)D3-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).

-

VDRE Binding : This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation : The binding of the VDR/RXR heterodimer to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in keratinocyte proliferation and differentiation.

Effects on Keratinocyte Proliferation and Differentiation

22(OH)D3 has been demonstrated to inhibit the proliferation of keratinocytes and promote their terminal differentiation, key processes for maintaining epidermal homeostasis.

Inhibition of Keratinocyte Proliferation

22(OH)D3 significantly inhibits keratinocyte proliferation in a dose-dependent manner. This anti-proliferative effect is a hallmark of active vitamin D compounds and is crucial for the transition of keratinocytes from the basal layer to the upper layers of the epidermis.

| Compound | Cell Line | Assay | Endpoint | Observed Effect | Citation |

| 22(OH)D3 | HaCaT Keratinocytes | [3H]thymidine incorporation | DNA Synthesis | Significant inhibition at 72h | |

| 22(OH)D3 | ASZ001 (SCC cell line) | Spheroid Formation Assay | Colony Formation | No significant inhibition at 10⁻⁷ M |

Induction of Keratinocyte Differentiation

A critical aspect of 22(OH)D3's function is its ability to induce the expression of key proteins involved in keratinocyte differentiation and the formation of the cornified envelope, the outermost layer of the epidermis.

| Differentiation Marker | Compound | Cell Line | Assay | Observed Effect | Citation |

| Involucrin | 22(OH)D3 | HaCaT Keratinocytes | Immunofluorescence | Weaker induction compared to 1,25(OH)2D3, 20(OH)D3, and 20,22(OH)2D3 | |

| Loricrin | Calcitriol | NC/Nga mice (in vivo) | qRT-PCR, Immunocytochemistry | Upregulation of mRNA and protein expression | |

| Filaggrin | Calcitriol | NC/Nga mice (in vivo) | qRT-PCR, Immunocytochemistry | Upregulation of mRNA and protein expression |

Note: Data for the effects of 22(OH)D3 on loricrin and filaggrin are not yet available. The provided data for calcitriol illustrates the expected effects of a VDR agonist on these markers.

Signaling Pathways

The molecular signaling cascades initiated by 22(OH)D3 in skin cells are complex and involve the interplay of various pathways. The central axis of this signaling is the activation of the VDR, leading to the regulation of target gene expression.

VDR-Mediated Signaling Pathway

The canonical signaling pathway for vitamin D compounds, which 22(OH)D3 is understood to follow, is depicted below.

Caption: VDR-mediated signaling pathway of 22(OH)D3.

Interaction with Calcium Signaling

The differentiation of keratinocytes is also heavily dependent on the extracellular calcium concentration. Vitamin D signaling and calcium signaling pathways are intricately linked. 1,25(OH)2D3 has been shown to upregulate the expression of the Calcium-Sensing Receptor (CaSR), thereby enhancing the keratinocyte's sensitivity to calcium-induced differentiation. It is plausible that 22(OH)D3, as a VDR agonist, also participates in this crosstalk, although direct evidence is still needed.

Caption: Proposed interaction of 22(OH)D3 and calcium signaling.

Experimental Protocols

Detailed, step-by-step protocols are essential for the accurate and reproducible investigation of the effects of 22(OH)D3 on keratinocyte biology.

Keratinocyte Proliferation Assay ([3H]thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Human keratinocytes (e.g., HaCaT cell line)

-

Keratinocyte growth medium

-

22(OH)D3 stock solution (in ethanol or DMSO)

-

[3H]thymidine (1 µCi/well)

-

Trichloroacetic acid (TCA), cold

-

Sodium hydroxide (NaOH)

-

Scintillation fluid

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 2-5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 22(OH)D3 (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle control for 72 hours.

-

Radiolabeling: Add 1 µCi of [3H]thymidine to each well and incubate for 4-6 hours.

-

Harvesting:

-

Aspirate the medium and wash the cells with cold PBS.

-

Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.

-

Wash the wells twice with cold 5% TCA.

-

-

Lysis and Counting:

-

Solubilize the precipitate by adding 0.1 M NaOH to each well.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Caption: Workflow for the [3H]thymidine incorporation assay.

Immunofluorescence Staining for Involucrin

This method is used to visualize and quantify the expression of the differentiation marker involucrin.

Materials:

-

Keratinocytes grown on coverslips

-

22(OH)D3 stock solution

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., BSA or serum in PBS)

-

Primary antibody: anti-involucrin

-

Secondary antibody: fluorescently-labeled (e.g., FITC, Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow keratinocytes on coverslips and treat with 22(OH)D3 or vehicle for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the anti-involucrin antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides using mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope. The intensity of the fluorescence can be quantified using image analysis software.

Future Directions

The study of 22(OH)D3 and other novel vitamin D3 metabolites is a rapidly evolving field. Future research should focus on:

-

Quantitative VDR Binding Affinity: Determining the precise binding affinity (Kd) of 22(OH)D3 for the VDR to better understand its potency relative to other vitamin D compounds.

-

Comprehensive Gene Expression Analysis: Utilizing techniques like RNA-sequencing to identify the complete set of genes regulated by 22(OH)D3 in keratinocytes.

-

Elucidation of Downstream Pathways: Investigating the specific downstream signaling cascades, beyond VDR activation, that are modulated by 22(OH)D3.

-